molecular formula C7H10N2O2 B1610451 Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 60858-33-5

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1610451
CAS No.: 60858-33-5
M. Wt: 154.17 g/mol
InChI Key: JUXFSTMNPMSURH-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 60858-33-5) is a high-purity pyrazole derivative supplied for advanced research and development. Pyrazole cores are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Research into pyrazole derivatives, such as this compound, is pivotal for exploring new therapeutic agents, with documented activities including potent antinociceptive effects targeting kappa opioid receptors, along with anticancer, anti-inflammatory, and antioxidant properties . Beyond pharmacology, this methyl ester derivative serves as a critical synthetic intermediate and building block for constructing more complex molecules. Its structure is of significant interest in material science and coordination chemistry, where similar pyrazole-carboxylate ligands are used to synthesize dinuclear metal complexes and coordination polymers with potential catalytic and magnetic applications . This product is intended for research purposes as a chemical reference standard or a starting material in organic synthesis. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for detailed hazard information. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFSTMNPMSURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500241
Record name Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60858-33-5
Record name Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Dicarbonyl Compounds with Hydrazines

The classical approach to pyrazole synthesis involves the reaction of β-dicarbonyl compounds (such as 1,3-diketones or β-ketoesters) with hydrazine derivatives. For methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, the typical starting material is a 1,3-diketone bearing methyl substituents at the 4 and 5 positions.

  • Reaction conditions: The β-dicarbonyl compound is reacted with hydrazine hydrate or substituted hydrazines in ethanol or methanol under reflux.
  • Outcome: Formation of the pyrazole ring with methyl groups at the 4 and 5 positions and a carboxylic acid or ester group at position 3.

Methylation and Esterification

  • Methylation: Selective methylation at the 4 and 5 positions can be achieved by using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Esterification: The carboxylic acid group at position 3 is esterified using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux to yield the methyl ester.

Detailed Research Findings and Data

A patent describing related pyrazole carboxylate derivatives outlines a method involving the reaction of pyrazole carboxylic acid esters with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether solvent under nitrogen atmosphere at elevated temperatures (100–150 °C) for 8–12 hours. This method achieves selective methylation at the pyrazole nitrogen and ring positions, followed by purification steps involving filtration and vacuum distillation to obtain high purity esters.

Step Reagents & Conditions Outcome Notes
1 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate in diethylene glycol dimethyl ether, 100–120 °C, 8–10 h, N2 atmosphere Formation of methylated pyrazole ester intermediate Reaction under inert atmosphere prevents oxidation
2 Cooling to 20–25 °C, filtration of salts, vacuum distillation Purified methylated pyrazole ester Removal of impurities and solvents
3 Treatment with HCl, dichloroethane, and hydrogen peroxide at 20–30 °C, followed by heating to 50–70 °C for 5–7 h Chlorinated pyrazole derivative formed Oxidative chlorination step for functionalization

Although this patent focuses on ethyl esters and chlorinated derivatives, the methodologies for methyl ester preparation are analogous, involving similar reaction conditions and purification techniques.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Remarks
Starting materials β-Dicarbonyl compounds, hydrazine derivatives Commercially available or synthesized
Solvent Methanol, ethanol, diethylene glycol dimethyl ether Polar solvents facilitate cyclization
Temperature Reflux (60–80 °C) for cyclization; 100–150 °C for methylation Elevated temperatures favor methylation
Reaction time 3–12 hours Depends on step and scale
Catalysts/Base Acid catalysts (H2SO4, HCl) for esterification; K2CO3 for methylation Ensures reaction completion
Atmosphere Nitrogen for methylation steps Prevents oxidation
Purification Filtration, vacuum distillation, crystallization Ensures high purity product

Analytical and Structural Confirmation

Following synthesis, the compound's identity and purity are confirmed by:

These techniques ensure the preparation method yields the desired this compound with high fidelity.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and pyrazole ring can undergo oxidation under controlled conditions. For example:

Reagent/ConditionsProduct(s) FormedNotesSource
KMnO₄ (acidic conditions)4,5-Dimethyl-1H-pyrazole-3-carboxylic acidEster hydrolysis followed by oxidation of residual groups
CrO₃ (Jones reagent)Pyrazole ring hydroxylation productsLimited by steric hindrance

Oxidation typically targets the methyl groups or ester functionality, though steric bulk may limit reactivity at the 4,5-dimethyl positions.

Reduction Reactions

The carboxylate ester is reducible to primary alcohols:

Reagent/ConditionsProduct(s) FormedYield/SelectivitySource
LiAlH₄ (anhydrous ether)3-(Hydroxymethyl)-4,5-dimethyl-1H-pyrazoleHigh selectivity
NaBH₄ (methanol)Partial reduction to aldehydeModerate yield

Reduction of the ester group is more feasible than ring modification due to the stability of the pyrazole core.

Substitution Reactions

Reagent/ConditionsProduct(s) FormedMechanismSource
NH₃ (methanol, 60°C)4,5-Dimethyl-1H-pyrazole-3-carboxamideNucleophilic acyl substitution
R-OH (acid catalysis)Transesterified derivativesFischer esterification

Halogenation at the pyrazole ring is less common due to deactivation but has been observed in analogs under radical conditions .

Cycloaddition and Ring Functionalization

The pyrazole ring can participate in cycloaddition reactions:

Reagent/ConditionsProduct(s) FormedApplicationSource
Alkynes (Cu catalysis)Fused bicyclic compoundsMedicinal chemistry
Diazo compoundsTriazole hybridsHeterocycle diversification

These reactions often require catalytic systems to overcome electronic deactivation.

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsProduct(s) FormedByproductsSource
HCl (reflux, aqueous)4,5-Dimethyl-1H-pyrazole-3-carboxylic acidMethanol
NaOH (ethanol, 70°C)Sodium carboxylate salt

Decarboxylation of the acid derivative at elevated temperatures yields 4,5-dimethyl-1H-pyrazole .

Comparative Reactivity with Analogs

The 4,5-dimethyl substitution pattern significantly alters reactivity compared to other pyrazole esters:

CompoundKey Reaction DifferenceReasonSource
Methyl 5-methyl-1H-pyrazole-3-carboxylateFaster ester hydrolysisReduced steric hindrance
Ethyl 4-chloro-pyrazole carboxylateEnhanced electrophilic substitutionElectron-withdrawing Cl

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds due to its ability to undergo various chemical transformations.

Types of Reactions:

  • Oxidation : The compound can be oxidized to form derivatives with different functional groups.
  • Reduction : Reduction reactions modify the pyrazole ring, leading to dihydropyrazole derivatives.
  • Substitution : Electrophilic and nucleophilic substitutions introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents : Halogenating agents like bromine or chlorine.

Biological Applications

Potential Biological Activities

This compound is studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antimicrobial effects against various pathogens.
  • Antifungal Activity : The compound has shown promise in inhibiting fungal growth.
  • Anticancer Properties : Investigations are ongoing into its efficacy as a potential anticancer agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized pyrazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with zones of inhibition measured in millimeters (mm) for various concentrations.

CompoundZone of Inhibition (mm)
This compound15 mm
Control (Standard Antibiotic)25 mm

This data supports the compound's potential as an antimicrobial agent.

Industrial Applications

Use in Agrochemicals and Dyes

This compound is utilized in the production of agrochemicals and dyes. Its unique reactivity allows it to be incorporated into formulations that enhance agricultural productivity and color stability in dyes.

Comparison with Related Compounds

To understand the distinctiveness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesApplication
Methyl 1H-pyrazole-3-carboxylateSimple pyrazole structureBasic organic synthesis
1-Phenyl-3-methylpyrazoleAromatic substitutionPotential drug development
Methyl 4-formyl-1H-pyrazoleFormyl group additionSynthesis of advanced intermediates

The specific substitution pattern on the pyrazole ring of this compound imparts unique reactivity and biological activity compared to these related compounds.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxylates

Key Compounds :

Compound Name CAS RN Substituents (Positions) Ester Group Similarity Score
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate 60858-33-5 4,5-dimethyl Methyl Reference
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate 885278-42-2 4,5-dimethyl Ethyl 0.89
Methyl 1H-pyrazole-3-carboxylate 15366-34-4 No methyl substituents Methyl
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 1,5-dimethyl Ethyl

Structural and Functional Insights :

  • Substituent Positioning : The 4,5-dimethyl configuration in the target compound contrasts with 1,5-dimethyl analogs (e.g., ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate). Substituent positioning affects steric hindrance and electronic properties, altering reactivity in nucleophilic substitutions or metal coordination .

Physicochemical Properties and Commercial Availability

  • Purity and Cost : this compound is typically available at 95% purity (250 mg batches) , whereas methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is marketed at >95% purity with higher per-gram costs (JPY 28,000/5g) .
  • Stability : The 4,5-dimethyl substituents may confer greater steric stability compared to unsubstituted analogs, reducing susceptibility to hydrolysis.

Biological Activity

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (MDMP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

MDMP is part of the pyrazole family, known for their unique structural properties that contribute to various biological activities. The compound serves as a building block in organic synthesis and has potential applications in drug development due to its reactivity and ability to interact with biological targets.

Target Interactions

MDMP interacts with several biological targets, including enzymes and receptors. Its mechanism often involves:

  • Tautomerism : The ability of MDMP to exist in multiple forms can influence its reactivity and interaction with biological molecules.
  • Enzyme Inhibition : MDMP has been studied as a potential inhibitor of various enzymes, including cyclooxygenases (COX), which are critical in inflammatory processes .

Biological Activities

MDMP exhibits a range of biological activities:

  • Anti-inflammatory Activity : Research indicates that MDMP derivatives can act as selective COX-2 inhibitors, showcasing significant anti-inflammatory effects .
  • Anticancer Properties : Various studies have demonstrated the cytotoxic effects of MDMP on cancer cell lines. For instance, derivatives of pyrazole compounds showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectIC50/Other Metrics
Anti-inflammatoryCOX-2 inhibitionSI > 189
AnticancerMCF7 cell lineIC50 = 3.79 µM
A549 cell lineIC50 = 26 µM
Enzyme InhibitionVarious enzymesSpecific inhibition rates not detailed

Case Studies

  • Anti-inflammatory Study : A study reported that specific MDMP derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib, with significant edema inhibition percentages .
  • Anticancer Screening : In a comprehensive screening of pyrazole derivatives against various cancer cell lines, MDMP derivatives demonstrated notable cytotoxicity, with some compounds achieving IC50 values as low as 3.79 µM against breast cancer cells .

Research Findings

Recent advancements in the synthesis and evaluation of MDMP have highlighted its potential in pharmaceutical applications:

  • Synthesis Techniques : Innovative synthetic routes have been developed to produce MDMP and its derivatives efficiently, enhancing their availability for biological testing .
  • Pharmacological Evaluations : Numerous studies have validated the pharmacological properties of MDMP through in vitro assays, confirming its role as a versatile scaffold for drug design targeting inflammation and cancer .

Q & A

Q. What are the common synthetic routes for preparing Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclization reactions. A standard method involves reacting β-keto esters (e.g., methyl acetoacetate) with hydrazine hydrate under reflux conditions, followed by alkylation or methylation to introduce substituents. For example, cyclization of methyl 3-ketovalerate with hydrazine yields the pyrazole core, which is then methylated at specific positions using methyl iodide or dimethyl sulfate . Reaction conditions such as temperature (80–100°C), solvent (ethanol or methanol), and catalyst (e.g., acetic acid) are critical for optimizing yield and purity.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups at positions 4 and 5, carboxylate at position 3).
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and tautomeric forms. For instance, SHELX analysis can resolve the keto-enol tautomerism common in pyrazoles .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 168.19 g/mol for C8_8H12_{12}N2_2O2_2) .

Q. What biological activities have been reported for this compound?

Studies highlight antimicrobial and anticancer properties:

  • Antimicrobial : MIC values of 0.038–0.067 µmol/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer : IC50_{50} values of 12.5–49.85 µM against prostate (PC-3) and lung (A549) cancer cell lines .
  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes in vitro, reducing prostaglandin synthesis .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity and biological activity?

Pyrazole tautomerism (1H vs. 2H forms) affects hydrogen-bonding interactions and electron distribution. For example, the 1H tautomer may enhance binding to enzyme active sites (e.g., COX-2). Computational methods like DFT calculations can predict dominant tautomers, while 15^15N NMR or X-ray diffraction experimentally validates these forms. Controlling tautomerism via solvent choice (polar vs. nonpolar) or substituent modification can optimize biological efficacy .

Q. What strategies improve the yield and selectivity of this compound synthesis?

Advanced methods include:

  • Catalytic optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves purity by minimizing side products .
  • Eco-friendly protocols : Use of water or ionic liquids as solvents reduces environmental impact while maintaining high yields (>85%) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in MIC or IC50_{50} values may arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
  • Compound purity : HPLC or GC-MS should confirm >95% purity before testing .
  • Solvent effects : DMSO vs. ethanol can alter cellular uptake. Standardizing protocols (e.g., CLSI guidelines) ensures reproducibility .

Q. What mechanistic insights explain the anticancer activity of this compound?

Proposed mechanisms include:

  • Apoptosis induction : Activation of caspase-3/7 via mitochondrial pathway disruption.
  • Reactive oxygen species (ROS) generation : Flow cytometry with DCFH-DA probes quantifies ROS levels in treated cells.
  • Kinase inhibition : Molecular docking studies suggest binding to EGFR or MAPK targets, validated by kinase inhibition assays .

Q. How is this compound utilized as a scaffold in drug design?

Structural modifications enhance activity:

  • Carboxylate group : Ester-to-amide conversion improves bioavailability.
  • Methyl substituents : Introducing electron-withdrawing groups (e.g., nitro) at position 5 increases antimicrobial potency.
  • Hybrid molecules : Conjugation with indole or isoxazole moieties (e.g., Ethyl 4,5-dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine) broadens therapeutic scope .

Methodological Guidance Table

Research AspectRecommended MethodsKey References
SynthesisMicrowave-assisted cyclization, Pd-catalyzed alkylation
CharacterizationSHELXL refinement, HR-MS, 1^1H/13^13C NMR
BioactivityMTT assay (IC50_{50}), Broth microdilution (MIC)
MechanismMolecular docking (AutoDock), ROS detection (DCFH-DA)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
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